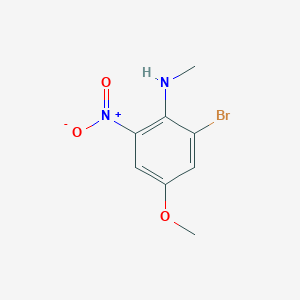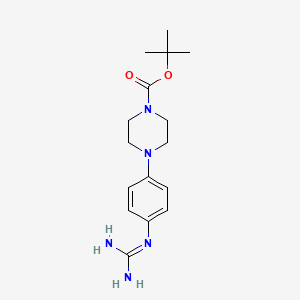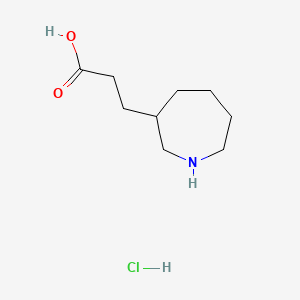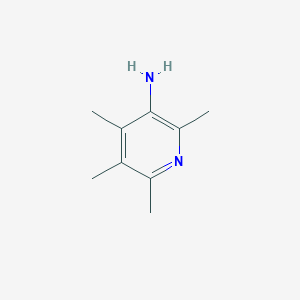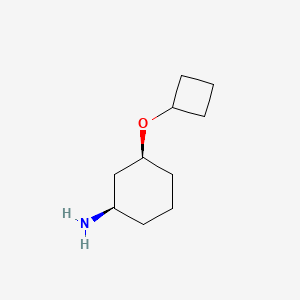
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines and thiazoles
Métodos De Preparación
The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of a thioamide with an α-halo ketone to form the thiazole ring. This intermediate can then be reacted with an azetidine derivative under suitable conditions to yield the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.
Análisis De Reacciones Químicas
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
2-Acetylthiazoline: Another thiazole derivative with different functional groups.
1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone: Similar structure but with an ethanone group instead of an azetidine.
2-Thiazoline, 2-acetyl: A thiazoline derivative with an acetyl group. These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C6H13Cl2N3S |
|---|---|
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3S.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h5H,1-4,7H2;2*1H |
Clave InChI |
VVNDVBZFHKJIHN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)N2CC(C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


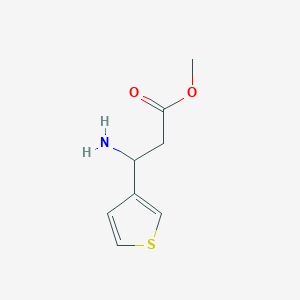
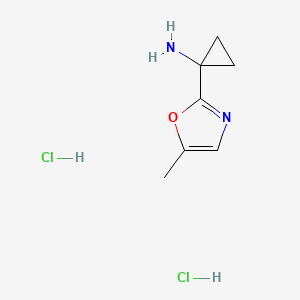
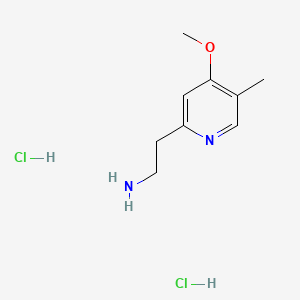
![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
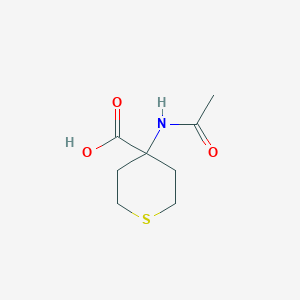
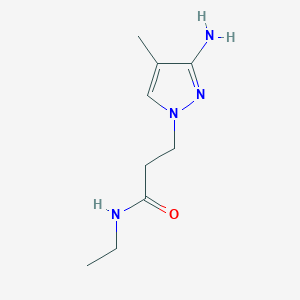
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)
